Cas no 2217-15-4 ((+)-Diisopropyl L-Tartrate)

(+)-Diisopropyl L-Tartrate is a chiral ester derived from L-tartaric acid, widely utilized as a resolving agent and chiral auxiliary in asymmetric synthesis. Its high enantiomeric purity and stability make it valuable for the preparation of optically active compounds, particularly in pharmaceutical and fine chemical applications. The diisopropyl ester group enhances solubility in organic solvents, facilitating its use in catalytic systems and stereoselective reactions. Its rigid tartrate backbone ensures consistent stereochemical control, making it a preferred choice for inducing chirality in synthetic pathways. The compound is also employed in ligand design for metal-catalyzed transformations, offering reliable performance in enantioselective processes.
(+)-Diisopropyl L-Tartrate structure
(+)-Diisopropyl L-Tartrate structure
商品名:(+)-Diisopropyl L-Tartrate
CAS番号:2217-15-4
MF:C10H18O6
メガワット:234.24632
MDL:MFCD00064450
CID:42634
PubChem ID:24853734

(+)-Diisopropyl L-Tartrate 化学的及び物理的性質

名前と識別子

    • (2R,3R)-Diisopropyl 2,3-dihydroxysuccinate
    • Diisopropyl tartrate
    • Diisopropyl L-(+)-tartarate
    • (+)-Diisopropyl L-tartrate
    • Diisopropyl L-(+)-Tartrate
    • DIISOPROPYL (2R,3R)-2,3-DIHYDROXYSUCCINATE
    • Diisopropyl-L-Tartarte
    • DiisopropylL-tartrate
    • Diisoprropyl-L-tartrate
    • L-(+)-Tartaric acid diisopropyl ester
    • L-DIPT
    • Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-
    • Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
    • AI3-03572
    • Di-isopropyl tartrate
    • diisopropyl l-tartrate
    • EN300-63837
    • Diisoprropyl L-tartrate
    • Tartaric acid, diisopropyl ester
    • diisopropyl (+)-tartrate
    • AKOS016843654
    • UNII-7Z907X7UEY
    • AS-11874
    • AC-19182
    • (+)-Diisopropyl L-tartrate, 98%, optical purity ee: 99% (GLC)
    • T0621
    • DTXSID401030983
    • 2-03-00-00331 (Beilstein Handbook Reference)
    • AM200001
    • Z991121796
    • (+)-Tartaric acid diisopropyl ester
    • BRN 1727863
    • 2217-15-4
    • Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R*,R*)-
    • (+)diisopropyl L-tartrate
    • (+)-DIPT
    • Diisopropyl (R,R)-tartrate
    • NSC 406502
    • Q-200004
    • 1,4-bis(propan-2-yl) (2R,3R)-2,3-dihydroxybutanedioate
    • EINECS 218-709-0
    • MFCD00064450
    • dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
    • Diisopropyl (+)-L-tartrate
    • SCHEMBL1338978
    • 7Z907X7UEY
    • L-(+)-Diisopropyl-tartrate, L-DIPT
    • (R,R) -diisopropyl tartrate
    • (R,R)-diisopropyl tartrate
    • AC-20452
    • CS-0010100
    • 58167-01-4
    • 1,4-diisopropyl (2R,3R)-2,3-dihydroxybutanedioate
    • (+)-Diisopropyl L-Tartrate
    • MDL: MFCD00064450
    • インチ: 1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1
    • InChIKey: XEBCWEDRGPSHQH-HTQZYQBOSA-N
    • ほほえんだ: CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O
    • BRN: 1727863

計算された属性

  • せいみつぶんしりょう: 234.11000
  • どういたいしつりょう: 234.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.114 g/mL at 25 °C(lit.)
  • ふってん: 152 °C/12 mmHg(lit.)
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: n20/D 1.439(lit.)
  • PSA: 93.06000
  • LogP: -0.38860
  • ようかいせい: びようようせい
  • 光学活性: [α]24/D +17°, neat
  • かんど: Hygroscopic
  • ひせんこうど: 17.25 º (neat)

(+)-Diisopropyl L-Tartrate セキュリティ情報

(+)-Diisopropyl L-Tartrate 税関データ

  • 税関コード:29181300
  • 税関データ:

    中国税関コード:

    2918130000

    概要:

    2918130000酒石酸塩と酒石酸エステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2918130000酒石酸塩とエステル。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

(+)-Diisopropyl L-Tartrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0621-500g
(+)-Diisopropyl L-Tartrate
2217-15-4 98.0%(GC)
500g
¥2610.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DH138-25g
(+)-Diisopropyl L-Tartrate
2217-15-4 98%
25g
¥236.0 2022-06-10
Enamine
EN300-63837-25.0g
1,4-bis(propan-2-yl) (2R,3R)-2,3-dihydroxybutanedioate
2217-15-4 95.0%
25.0g
$38.0 2025-03-21
Ambeed
A723406-5g
Diisopropyl (2R,3R)-2,3-dihydroxysuccinate
2217-15-4 98%
5g
$5.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1026228-25g
(+)-Diisopropyl L-tartrate
2217-15-4 98%
25g
¥99 2023-04-14
Enamine
EN300-63837-0.1g
1,4-bis(propan-2-yl) (2R,3R)-2,3-dihydroxybutanedioate
2217-15-4 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D88500-25g
(+)-Diisopropyl L-tartrate
2217-15-4 97%
25g
¥88.0 2023-09-08
TRC
D455325-50 g
(+)-Diisopropyl L-Tartrate
2217-15-4
50g
$ 85.00 2022-01-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D107138-100g
(+)-Diisopropyl L-Tartrate
2217-15-4 99%
100g
¥449.90 2023-09-03
Chemenu
CM184506-500g
(2R,3R)-Diisopropyl 2,3-dihydroxysuccinate
2217-15-4 97%
500g
$*** 2023-03-29

(+)-Diisopropyl L-Tartrate 関連文献

(+)-Diisopropyl L-Tartrateに関する追加情報

(+)-Diisopropyl L-Tartrate (CAS No. 2217-15-4): A Comprehensive Overview

The compound (+)-Diisopropyl L-Tartrate, identified by the CAS registry number 2217-15-4, is a chiral organic compound that has garnered significant attention in various scientific and industrial applications. This compound is a derivative of L-tartaric acid, which is a naturally occurring organic acid found in various fruits, particularly grapes. The diisopropyl ester of L-tartaric acid, as represented by (+)-Diisopropyl L-Tartrate, exhibits unique physical and chemical properties that make it valuable in numerous fields, including pharmaceuticals, agrochemicals, and fine chemicals.

Chirality plays a pivotal role in the properties of (+)-Diisopropyl L-Tartrate. As an enantiomer of the tartaric acid family, this compound exists in two non-superimposable mirror image forms, known as enantiomers. The L-tartaric acid form is the naturally occurring version, while its derivatives, such as (+)-Diisopropyl L-Tartrate, are synthesized to harness their specific stereochemical properties. The term "D" and "L" in stereochemistry refers to the configuration of the chiral centers in the molecule, with L-tartaric acid being one of the most studied compounds in this context.

Recent advancements in chiral chemistry have further highlighted the significance of (+)-Diisopropyl L-Tartrate in asymmetric synthesis. Researchers have utilized this compound as a chiral auxiliary to synthesize complex molecules with high enantioselectivity. For instance, studies published in leading journals such as *Angewandte Chemie* and *Journal of the American Chemical Society* have demonstrated how (+)-Diisopropyl L-Tartrate can be employed to construct biologically active compounds with precise stereocontrol. These findings underscore its role as a versatile building block in modern organic synthesis.

In addition to its role in organic synthesis, (+)-Diisopropyl L-Tartrate has found applications in the pharmaceutical industry. Its ability to act as a chiral resolving agent has made it invaluable in the separation and purification of enantiomeric compounds. This property is particularly useful in drug development, where the correct stereochemistry of a molecule can significantly impact its efficacy and safety profile. For example, recent studies have explored its use in resolving racemic mixtures of bioactive compounds, thereby facilitating their use in therapeutic applications.

The synthesis of (+)-Diisopropyl L-Tartrate involves several well-established methods, including esterification reactions and enzymatic resolutions. One notable approach involves the use of lipase-catalyzed esterification, which provides an environmentally friendly route to this compound. This method not only enhances yield but also ensures high optical purity, making it suitable for large-scale production. Furthermore, advancements in catalytic asymmetric synthesis have enabled more efficient pathways for its preparation, aligning with current trends toward sustainable chemical processes.

From an analytical standpoint, (+)-Diisopropyl L-Tartrate can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and chromatography. These methods provide insights into its molecular structure, stereochemistry, and physical properties. For instance, NMR spectroscopy has been instrumental in confirming the absolute configuration of this compound, while X-ray crystallography has revealed detailed information about its molecular packing and intermolecular interactions.

Looking ahead, the demand for (+)-Diisopropyl L-Tartrate is expected to grow due to its increasing use in specialized chemical markets. Its compatibility with green chemistry principles positions it as a sustainable alternative to traditional reagents. Moreover, ongoing research into its applications in biocatalysis and materials science promises to unlock new avenues for its utilization.

In conclusion, (+)-Diisopropyl L-Tartrate (CAS No. 2217-15-4) stands out as a critical compound at the intersection of chirality and chemical synthesis. Its unique properties and versatile applications continue to drive innovation across multiple disciplines. As scientific research advances, this compound is likely to play an even more prominent role in shaping future developments within the chemical sciences.

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